1-Benzyl-4-isothiocyanatopiperidine
Overview
Description
1-Benzyl-4-isothiocyanatopiperidine is a chemical compound with the molecular formula C₁₃H₁₆N₂S and a molecular weight of 232.34 g/mol . It is known for its potential applications in various fields of research and industry. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with an isothiocyanate group.
Preparation Methods
The synthesis of 1-Benzyl-4-isothiocyanatopiperidine typically involves the reaction of 1-benzylpiperidine with thiophosgene (CSCl₂) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzyl-4-isothiocyanatopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding thiourea, carbamate, and dithiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.
Common reagents used in these reactions include thiophosgene, amines, alcohols, thiols, and oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-isothiocyanatopiperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-isothiocyanatopiperidine involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent adducts . This can result in the inhibition of enzyme activity or the modulation of signaling pathways, which may contribute to its biological effects.
Comparison with Similar Compounds
1-Benzyl-4-isothiocyanatopiperidine can be compared with other similar compounds, such as:
Benzyl isothiocyanate: A simpler analog with similar reactivity but lacking the piperidine ring.
Phenyl isothiocyanate: Another analog with a phenyl group instead of a benzyl group.
4-Isothiocyanatopiperidine: A related compound without the benzyl substitution.
The uniqueness of this compound lies in its combination of the benzyl group, piperidine ring, and isothiocyanate functionality, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-4-isothiocyanatopiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c16-11-14-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOUWVXAAZNJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=C=S)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473171 | |
Record name | 1-benzyl-4-isothiocyanatopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73733-72-9 | |
Record name | 1-benzyl-4-isothiocyanatopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-isothiocyanatopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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